Chiral Configuration Impact on Optical Rotation
The specific optical rotation of Fmoc-L-3-Nitrophenylalanine is a definitive, quantifiable marker that distinguishes it from its D-enantiomer, ensuring the correct stereochemistry for biological activity. The L-enantiomer exhibits a rotation of [α]D20 = -36 ± 1° (C=1 in DMF) , whereas the D-enantiomer is reported with an opposite sign of rotation under different conditions (e.g., -16 ± 2° (C=1 in THF)) . This large difference allows for unambiguous identification and quality control.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]D20 = -36 ± 1° (C=1 in DMF) |
| Comparator Or Baseline | Fmoc-D-3-Nitrophenylalanine: [α]D = -16 ± 2° (C=1 in THF) |
| Quantified Difference | Opposite sign and different magnitude under comparable conditions |
| Conditions | Polarimetry at 20°C in specified solvent |
Why This Matters
Procurement of the incorrect enantiomer will lead to the synthesis of a diastereomeric peptide with potentially no or altered biological activity, wasting research resources.
